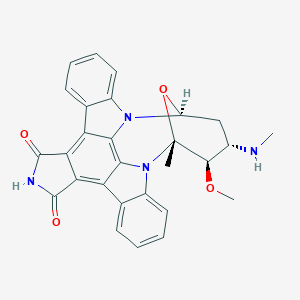

7-Oxostaurosporine

Vue d'ensemble

Description

7-oxo Staurosporine est un dérivé de la staurosporine, un produit naturel initialement isolé de la bactérie Streptomyces staurosporeus. Ce composé appartient à la famille des alcaloïdes indolocarbazoles et est connu pour ses diverses activités biologiques, notamment son inhibition puissante des protéines kinases.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

7-Oxostaurosporine is a potent inhibitor of protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, EGFR, and c-Src . These proteins play crucial roles in cellular signaling, growth, and proliferation.

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, affecting cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase signaling pathway. By inhibiting key kinases, this compound disrupts the normal signaling processes within the cell, leading to changes in cell growth and proliferation .

Result of Action

This compound has been shown to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells . This results in a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been found to be cytotoxic to P388 mouse leukemia cells that are resistant and susceptible to doxorubicin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the bacterium S. platensis , suggesting that it may be more stable and effective in certain microbial environments.

Analyse Biochimique

Biochemical Properties

7-Oxostaurosporine is known to interact with various enzymes and proteins, particularly protein kinase C . It is a potent inhibitor of this enzyme, which plays a crucial role in several biochemical reactions, including cell proliferation and differentiation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound has been found to exert significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cell cycle at the G2 stage with the accumulation of 4C DNA cells .

Metabolic Pathways

Given its inhibitory effect on protein kinase C, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 7-oxo Staurosporine implique plusieurs étapes clés, notamment la formation du noyau indolocarbazole et la fonctionnalisation ultérieure. Une voie de synthèse courante commence par la réaction électrophile de dérivés de la staurosporine avec des réactifs tels que le N-chlorosuccinimide et le N-bromosuccinimide pour introduire des atomes d'halogène à des positions spécifiques. Ceci est suivi par des réactions d'oxydation utilisant des bases comme le tert-butoxyde de potassium pour obtenir les dérivés 7-oxo souhaités .

Méthodes de production industrielle

La production industrielle de la 7-oxo Staurosporine peut être réalisée par expression hétérologue et optimisation du processus. En intégrant des clusters de gènes biosynthétiques multi-copies dans des hôtes hétérologues bien caractérisés tels que Streptomyces albus, et en optimisant les processus de fermentation, on peut obtenir des rendements élevés de 7-oxo Staurosporine. Cette méthode s'est avérée augmenter considérablement les niveaux de production par rapport aux producteurs indigènes .

Analyse Des Réactions Chimiques

Types de réactions

La 7-oxo Staurosporine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, les réactions d'oxydation peuvent être utilisées pour introduire des groupes fonctionnels contenant de l'oxygène, tandis que les réactions de substitution peuvent modifier la structure du composé pour améliorer son activité biologique .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de la 7-oxo Staurosporine comprennent le N-chlorosuccinimide, le N-bromosuccinimide et le tert-butoxyde de potassium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés halogénés et oxydés de la 7-oxo Staurosporine. Ces dérivés se sont avérés présenter des activités biologiques améliorées, ce qui les rend précieux pour la recherche et le développement futurs .

4. Applications de la recherche scientifique

Biologie: Investigated for its ability to induce apoptosis and cell cycle arrest in cancer cells.

Industrie: Utilisé dans le développement d'inhibiteurs de kinases pour des applications thérapeutiques.

5. Mécanisme d'action

La 7-oxo Staurosporine exerce ses effets principalement par l'inhibition des protéines kinases. Elle se lie au site de liaison de l'ATP des kinases, empêchant l'ATP de se lier et inhibant ainsi l'activité de la kinase. Cette inhibition conduit à la perturbation de diverses voies de signalisation impliquées dans la prolifération et la survie cellulaires, induisant finalement l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

7-hydroxystaurosporine (UCN-01): Un dérivé avec une sélectivité accrue pour certaines kinases, actuellement en essais cliniques pour la thérapie du cancer.

Midostaurin: Un dérivé semi-synthétique utilisé pour le traitement de la leucémie myéloïde aiguë.

Unicité de la 7-oxo Staurosporine

La 7-oxo Staurosporine est unique en raison de ses modifications spécifiques à la position 7, qui améliorent son activité biologique et sa sélectivité par rapport au composé parent. Ces modifications en font un candidat prometteur pour un développement ultérieur comme agent anticancéreux .

Propriétés

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

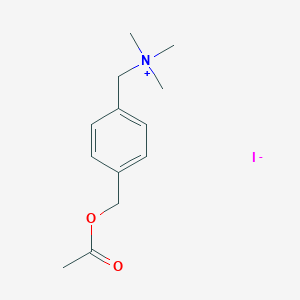

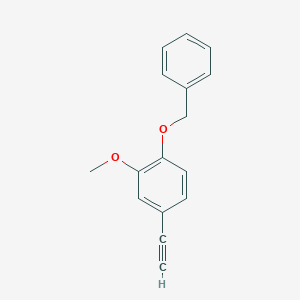

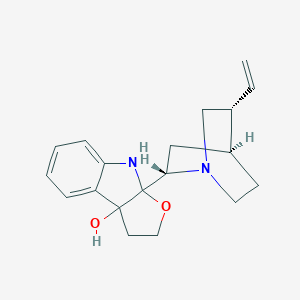

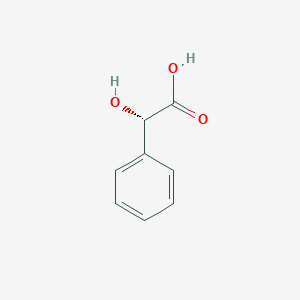

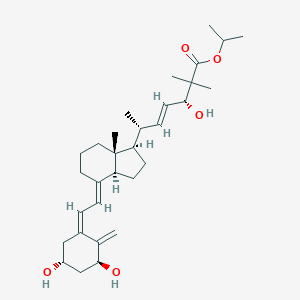

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)